molecular formula C10H12N2 B12338974 4-(Dimethylamino)-3-methylbenzonitrile CAS No. 60081-99-4

4-(Dimethylamino)-3-methylbenzonitrile

Cat. No.: B12338974
CAS No.: 60081-99-4
M. Wt: 160.22 g/mol
InChI Key: JMYUUVQFOZKMGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)-3-methylbenzonitrile is an organic compound with the molecular formula C10H12N2 It is a derivative of benzonitrile, where the benzene ring is substituted with a dimethylamino group at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-3-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-(dimethylamino)benzaldehyde with methylamine in the presence of a catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent, such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and cost-effectiveness. Industrial production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 4-(Dimethylamino)-3-methylbenzoic acid.

    Reduction: 4-(Dimethylamino)-3-methylbenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dimethylamino)-3-methylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of dyes, pharmaceuticals, and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain cancers and bacterial infections.

    Industry: It is used in the production of specialty chemicals, including UV filters for cosmetic applications.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3-methylbenzonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or receptors, leading to the disruption of cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or protein synthesis .

Comparison with Similar Compounds

4-(Dimethylamino)-3-methylbenzonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

60081-99-4

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

4-(dimethylamino)-3-methylbenzonitrile

InChI

InChI=1S/C10H12N2/c1-8-6-9(7-11)4-5-10(8)12(2)3/h4-6H,1-3H3

InChI Key

JMYUUVQFOZKMGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#N)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.